molecular formula C15H15BrN2OS B2538817 (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797290-54-0

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2538817
CAS RN: 1797290-54-0
M. Wt: 351.26
InChI Key: GJCJJSOFDIZAHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%) . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .

Scientific Research Applications

Type II Diabetes Mellitus Treatment

The compound has been investigated for its potential in treating type II diabetes mellitus. Researchers synthesized a series of novel pyrimidine-based thiourea compounds, including this one. These compounds were designed with a central pyrimidine ring and phenyl-substituted thiourea motifs. In vitro studies against yeast α-glucosidase revealed that several of these compounds exhibited better inhibition than the reference compound acarbose .

Antiviral Activity

While specific studies on this compound’s antiviral properties are not mentioned in the available literature, it’s worth exploring its potential in this area. Piperidine derivatives, such as the one , have been investigated for their antiviral activity. Further research could elucidate its effectiveness against specific viruses .

One-Pot Functionalization

The compound’s structure includes both a piperidine ring and a pyridine ring, making it an interesting candidate for one-pot functionalization reactions. Researchers have developed methods to functionalize unsaturated intermediates in a single step, which could be relevant to this compound’s synthesis .

Other Biological Activities

Although not directly studied for these effects, similar compounds with pyrimidine and thiourea moieties have exhibited various biological activities. These include antibacterial, antitumor, antifungal, antidepressant, and carbonic anhydrase inhibitory effects. Further investigations could explore these aspects for our compound .

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-13-8-12(9-17-10-13)15(19)18-5-3-11(4-6-18)14-2-1-7-20-14/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCJJSOFDIZAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

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